[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(furan-2-yl)methanone
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Overview
Description
This compound is a pyrazolopyridine derivative, which is a class of compounds known for their diverse biological activities. It has a fluorophenyl group and a furoyl group attached to the pyrazolopyridine core .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyridine core, with a fluorophenyl group and a furoyl group attached. The exact structure would depend on the positions of these substituents on the pyrazolopyridine ring .Chemical Reactions Analysis
Pyrazolopyridines can undergo various chemical reactions, including substitutions, additions, and cyclizations . The reactivity of this specific compound would depend on the positions and electronic effects of the fluorophenyl and furoyl groups.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the fluorophenyl and furoyl groups .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-13-5-2-1-4-11(13)16-12-10-21(8-7-14(12)19-20-16)17(22)15-6-3-9-23-15/h1-6,9H,7-8,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUIZCLTXYLWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2C3=CC=CC=C3F)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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